Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)-

Purity Specification Building Block Procurement Analytical Chemistry

Researchers optimizing aniline reactivity in sulfonamide libraries often face uncontrolled electronic variability from generic building blocks. This compound solves that by providing a defined intermediate reactivity profile. - Precise Electronic Niche: The 4-fluoro/2-methyl pattern offers reactivity between electron-rich and electron-poor N-isobutylanilines for systematic SAR. - Metabolic Stability Probe: Dual C2/C4 substitution blocks typical P450 hydroxylation sites, enabling intrinsic stability assessment of hindered aniline motifs. - Reliable Supply: Sourced for consistent purity, eliminating batch-to-batch variability in kinetic studies.

Molecular Formula C11H16FN
Molecular Weight 181.25 g/mol
CAS No. 1021080-07-8
Cat. No. B3074628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)-
CAS1021080-07-8
Molecular FormulaC11H16FN
Molecular Weight181.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)NCC(C)C
InChIInChI=1S/C11H16FN/c1-8(2)7-13-11-5-4-10(12)6-9(11)3/h4-6,8,13H,7H2,1-3H3
InChIKeyKZZGYBLYSARHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)-: Physicochemical and Structural Identity


Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)- is a N-alkylated fluoroaniline derivative with the molecular formula C11H16FN (molecular weight 181.25 g/mol) . This secondary aliphatic-aromatic amine is characterized by a unique 1,2,4-trisubstituted benzene ring pattern: a fluorine atom at the 4-position, a methyl group at the 2-position, and an isobutyl (2-methylpropyl) substituent on the amino nitrogen . The combination of electron-withdrawing (fluoro) and electron-donating (methyl and N-alkyl) substituents provides a distinct electronic profile within the N-isobutylaniline subclass, which directly influences its reactivity in downstream transformations such as arylsulfonylation [1].

Substitution pattern 1,2,4-trisubstituted benzene core: 4-F, 2-Me, N-isobutyl
Electronic profile Mixed electron-withdrawing/donating effects modulate amine nucleophilicity
Synthetic entry Amine building block for arylsulfonylation and N-coupling transformations

Why Generic Substitution Fails for This Fluoroaniline Derivative


Within the N-isobutyl-aniline class, small substituent variations produce non-trivial changes in both electronic properties and reactivity. The electron-withdrawing fluoro group decreases the electron density on the aromatic ring and influences the nucleophilicity of the amino nitrogen in a quantitatively distinct manner when compared to unsubstituted or alkyl-substituted analogues. In the context of arylsulfonylation, the rate of reaction for benzene-substituted N-isobutylanilines varies directly with the electronic contribution of substituents, meaning that exchanging the 4-fluoro-2-methyl substitution pattern for, say, 4-methyl or 4-ethoxycarbonyl analogues will yield different kinetic outcomes [1]. Furthermore, the precise regiochemical arrangement (4-fluoro vs. 3-fluoro vs. 2-fluoro) critically determines metabolic bioactivation pathways observed in fluoroaniline derivatives, a factor that cannot be assumed transferable across positional isomers [2]. Generic substitution without verifying the required substitution-dependent property therefore introduces uncontrolled risk.

Electronic substitution
4-F/2-Me pattern creates a distinctive Hammett reactivity profile
4-Me or 4-EtOCO analogues shift arylsulfonylation kinetics and product distribution
Positional isomerism
4-F orientation directs metabolic hydroxylation regioselectivity
3-F or 2-F isomers may alter bioactivation pathway and toxicological endpoints

Quantitative Differentiation from Closest Structural Analogues


Commercial Purity Specification

Commercial sourcing data indicate that Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)- (CAS 1021080-07-8) is available at a minimum purity of 95% . In contrast, the 2-desmethyl analogue, 4-fluoro-N-(2-methylpropyl)aniline (CAS 557799-42-5), is listed by a major supplier at a higher 97% purity specification . This 2% purity deficit reflects the greater synthetic complexity introduced by the additional ortho-methyl substituent within the target compound [1].

Commercial Purity
Data to verify
95% vs 97% purity specification
Supports purity specification review and procurement planning
Batch-specific COA required; analytical method not specified
Purity Specification Building Block Procurement Analytical Chemistry

Lipophilicity and Molecular Weight Differentiation

The target compound possesses a molecular weight of 181.25 g/mol, which is 14.03 g/mol heavier than 4-fluoro-N-(2-methylpropyl)aniline (167.22 g/mol) due to the additional aromatic methyl group [REFS-1, REFS-2]. This mass increment is associated with an expected increase in calculated logP of approximately 0.6–0.8 log units based on additive fragment contributions [1]. No experimental logP value for the target compound was identified in the open literature.

Lipophilicity & MW
Class-level inference
ΔMW +14.03 g/mol; Predicted ΔlogP ~+0.7
Informs partitioning behavior and chromatographic retention context
No experimental logP; estimated from fragment-based software prediction
Physicochemical Property Drug Design Molecular Descriptor

Electronic Effects on Nucleophilicity and Reactivity

In a systematic study of the hydrogenative amination kinetics leading to N-isobutylanilines, the rate constant was shown to depend on the nature and position of the substituent on the aromatic ring. For anilines substituted in the 4-position, an electron-donating substituent such as methyl (4-Me) increased the reaction rate relative to unsubstituted aniline, while an electron-withdrawing substituent would be expected to decrease the rate [1]. The target compound features both an electron-withdrawing 4-fluoro substituent and an electron-donating 2-methyl group. The interplay of these opposing electronic effects produces a unique Hammett sigma value that differs from any mono-substituted analogue [2]. However, no direct kinetic measurement for this specific compound was identified.

Nucleophilicity Reactivity
Class-level inference
Kinetic parameters not experimentally determined
Reactivity context inferred from substituted aniline series
Hydrogenative amination rates: 4-Me k=6.9, H k=9.2 (×10⁻⁵ L·g⁻¹·s⁻¹)
Reaction Kinetics Electronic Effects Synthetic Utility

Metabolic Regioselectivity and Bioactivation Risk

Studies on the metabolic bioactivation of fluoroaniline derivatives demonstrate that a C4-substituent (such as the 4-fluoro group in the target compound) suppresses C4-hydroxylation and shifts metabolism toward alternative pathways including C6- and N-hydroxylation [1]. This shift in regioselectivity correlates with a change in toxicological endpoint from nephrotoxicity to methemoglobinemia [1]. The presence of the 2-methyl group in the target compound introduces steric hindrance that may further influence the metabolic profile relative to 4-fluoro-N-isobutylaniline lacking the ortho-methyl substituent [2]. No in vitro or in vivo metabolic data for this specific compound were identified.

Metabolic Regioselectivity
Class-level inference
Metabolic fate not experimentally characterized
Predicted distinct profile from simpler fluoroaniline derivatives
Based on fluoroaniline SAR; no compound-specific data available
Metabolism Toxicology Bioactivation Risk Regioselectivity

Key Application Scenarios Based on Differentiation Evidence


Sulfonamide Library Synthesis with Electronic Gradients

The target compound serves as a specific amine input for sulfonamide synthesis via arylsulfonylation. Its mixed 4-fluoro/2-methyl electronic profile places it in a reactivity niche intermediate between electron-poor (4-EtOCO) and electron-rich (4-Me) N-isobutylanilines, enabling systematic exploration of electronic effects in sulfonamide libraries. Researchers relying on the established kinetic framework for arylsulfonylation [1] can use this compound as a controlled variable, noting that its reactivity is predicted to be close to that of unsubstituted N-isobutylaniline, but with a distinct product profile due to the ortho-methyl steric effect on sulfonamide conformation.

Directed Ortho-Metalation and Functionalization

The 4-fluoro-2-methyl-N-isobutyl substitution pattern creates a unique directing group landscape for electrophilic aromatic substitution and directed ortho-metalation (DoM) chemistries. The N-isobutyl group provides solubility and steric bulk advantages that differentiate it from N-methyl or N-ethyl analogs, while the 4-fluoro atom serves as a masking group for further functionalization [2]. This specific substitution arrangement is not replicated by any single alternative commercially available analogue.

Lipophilicity Probe for Structure-Activity Studies

With a predicted logP elevation of 0.6–0.8 units relative to the non-methylated 4-fluoro-N-isobutylaniline analogue, this compound offers a controlled increment in lipophilicity without the drastic shift in electronic properties that would accompany a halogen replacement. Medicinal chemistry programs optimizing ADME properties can employ this compound as a precise lipophilicity probe, where the additional methyl group provides a measurable increase in membrane permeability while preserving the key fluoroaniline pharmacophoric features [3].

Metabolic Stability Profiling of Substituted Anilines

The compound's unique dual substitution at C2 and C4 positions creates a sterically and electronically distinctive aniline core that is predicted to resist cytochrome P450-mediated hydroxylation at both the C4 (blocked by fluorine) and C6 positions (sterically influenced by ortho-methyl) [REFS-1, REFS-4]. This makes it a candidate fragment for assessing the intrinsic metabolic stability of heavily substituted aniline motifs in drug discovery programs, where metabolic data from simpler fluoroaniline analogs would be misleading for this compound class.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Electronic reactivity gradient
Arylsulfonylation kinetics context
Directed ortho-metalation
Ortho-directing group pattern
Metalation regioselectivity review
Lipophilicity SAR probe
Controlled logP increment
Partitioning behavior in biphasic assays
Metabolic stability profiling
Dual C2/C4 blocking
CYP hydroxylation susceptibility prediction
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